2,5-Dimethyl-3-nitrophenol

Description

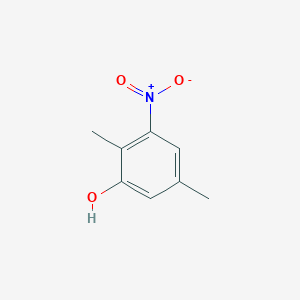

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBUAAXHXWSZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597088 | |

| Record name | 2,5-Dimethyl-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65151-57-7 | |

| Record name | 2,5-Dimethyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65151-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2,5 Dimethyl 3 Nitrophenol

Oxidation Reactions

The oxidation of phenolic compounds can lead to a variety of products, including quinones, or result in the degradation of the aromatic ring. The specific outcome depends on the oxidant used and the substitution pattern of the phenol (B47542).

Formation of Quinone Derivatives

The oxidation of phenols to quinones is a synthetically important transformation. For substituted phenols, the structure of the resulting quinone depends on the positions of the substituents. Phenols can be oxidized to form ortho-quinones (1,2-quinones) or para-quinones (1,4-quinones).

In the case of 2,5-Dimethyl-3-nitrophenol, oxidation would likely target the formation of a benzoquinone. The oxidation of similar substituted phenols, such as 2,3,5-trimethylphenol (B45783), has been shown to yield the corresponding trimethylbenzoquinone. researchgate.net Reagents like benzeneseleninic anhydride (B1165640) are known to convert phenols into o-quinones, often with high selectivity. psu.edu For example, 2,4-di-t-butylphenol is oxidized by this reagent to 3,5-di-t-butyl-1,2-benzoquinone in good yield. psu.edu While specific studies on this compound are not prevalent, oxidation with a suitable agent would be expected to yield a substituted ortho-benzoquinone, given the position of the hydroxyl group. However, attempted oxidation of related compounds like 2,4-dimethylphenol (B51704) has sometimes resulted in complex mixtures, suggesting that the reaction can be sensitive to substitution patterns. psu.edu

Mechanisms of Oxidative Degradation

Stronger oxidation conditions can lead to the cleavage of the aromatic ring. Advanced Oxidation Processes (AOPs), such as the Fenton and photo-Fenton processes, utilize highly reactive hydroxyl radicals (HO•) to degrade recalcitrant organic pollutants like nitrophenols. researchgate.net The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to oxidative degradation. nih.gov

The degradation mechanism typically involves the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. For nitrophenols, this can lead to the formation of dihydroxybenzenes and other oxidized species. d-nb.info Subsequent attack by radicals leads to the opening of the aromatic ring, eventually resulting in the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. For instance, the degradation of 3-methyl-4-nitrophenol, a compound structurally related to DMNP, by certain bacterial strains proceeds through the formation of methyl-1,4-benzoquinone and methylhydroquinone (B43894) before ring cleavage occurs.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most significant reactions for nitroaromatic compounds, providing a synthetic route to aromatic amines, which are valuable industrial intermediates. google.com

Pathways to Corresponding Amino Compounds

The reduction of a nitro group to an amine typically proceeds through a series of intermediates. The generally accepted pathway, first proposed by Haber, involves a sequence of two-electron reductions. The nitro group (-NO2) is first reduced to a nitroso group (-NO), followed by reduction to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). researchgate.net

Applying this to this compound, the expected product of complete reduction is 2,5-Dimethyl-3-aminophenol . The reaction would proceed via the intermediates 2,5-Dimethyl-3-nitrosophenol and 2,5-Dimethyl-3-(hydroxylamino)phenol.

Catalytic and Biocatalytic Reduction Processes

A variety of methods are available for the reduction of nitrophenols, broadly categorized into chemical, catalytic, and biocatalytic processes.

Catalytic Hydrogenation: This is a widely used industrial method. It typically involves the use of a metal catalyst and a source of hydrogen. drhazhan.com

Catalysts: Common catalysts include nickel (e.g., Raney Nickel), palladium on carbon (Pd/C), and platinum. researchgate.netjournalspub.info Bimetallic catalysts, such as Ni-Fe, have also been shown to be highly active for the hydrogenation of nitroaromatics. mdpi.com

Hydrogen Source: The hydrogen source can be hydrogen gas (H2), often under pressure, or a transfer agent like hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). researchgate.netresearchgate.net

The table below summarizes typical conditions used for the catalytic hydrogenation of related nitrophenols, which are generally applicable to this compound.

| Catalyst System | Reducing Agent | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Nano-Ni on Kaolin Support | Hydrazine Hydrate | Methanol | Effective for converting p-nitrophenol to p-aminophenol at 80°C. | researchgate.net |

| Ni Nanoparticles on Carbon Black | Hydrazine Hydrate | Not specified | High catalytic activity for nitrophenol hydrogenation even at 30°C. | researchgate.net |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Various | A standard, versatile catalyst for nitro group reduction. | |

| Iron (Fe) or Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Aqueous/Acidic | Classic chemical reduction method for converting nitroarenes to anilines. |

Biocatalytic Reduction: Enzymes, particularly nitroreductases, offer a green alternative for the reduction of nitro groups. These enzymes can catalyze the reduction of nitroaromatics to the corresponding hydroxylamines or amines. nih.gov Lipases and other hydrolases are also widely employed in biocatalysis, often for their ability to function in non-aqueous media and perform transformations like kinetic resolutions. rsc.orgrsc.org While specific biocatalytic systems for this compound are not detailed in the literature, the broad substrate specificity of many enzymes suggests this is a viable pathway. emerginginvestigators.orgacs.org

Electrophilic and Nucleophilic Substitution Reactions on the Phenolic Moiety

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: Phenols are highly activated towards electrophilic attack. byjus.com The hydroxyl group is a powerful ortho-, para-director, strongly activating the positions ortho and para to it. In this compound, the positions ortho to the -OH group are C2 and C6. Position C4 is para.

Directing Effects: The -OH group directs incoming electrophiles to positions 2, 4, and 6. The -NO2 group at C3 is a deactivator and directs meta to itself (positions 1 and 5). The methyl groups at C2 and C5 are weak activators and ortho-, para-directors.

Predicted Reactivity: The positions C2 and C5 are already substituted. The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the available C4 and C6 positions. Therefore, electrophilic substitution reactions like halogenation or further nitration would be expected to occur at these positions. For example, the halogenation of phenols can proceed readily even without a Lewis acid catalyst. byjus.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is less common for simple phenols because the hydroxyl group is a poor leaving group. SNAr reactions on aromatic rings typically require a good leaving group (like a halide) and strong activation from electron-withdrawing groups (like -NO2) at the ortho and/or para positions relative to the leaving group. libretexts.org

In this compound, the nitro group is meta to the hydroxyl group, providing no activation for its displacement.

It is conceivable for the nitro group itself to act as a leaving group, a reaction that is known for some dinitro- or trinitro-aromatic compounds. libretexts.org

In some highly specialized cases, such as the reaction of 2,3-dinitrophenol (B1210279) with secondary amines, a cine-substitution has been observed, where the incoming nucleophile attacks a different carbon (C6) than the one bearing the leaving group (C2-nitro group). rsc.org However, this is not a general pathway and depends on a very specific substitution pattern.

Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) on the phenolic ring of this compound imparts acidic properties to the molecule and is a key site for chemical reactions such as etherification and esterification.

Etherification: The hydroxyl group can be readily converted into an ether. A documented example is the reaction of this compound with benzyl (B1604629) chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis mechanism, where the phenol is first deprotonated by the base to form the more nucleophilic phenoxide ion, which then attacks the electrophilic benzyl chloride to form (2,5-Dimethyl-3-nitrophenyl)-benzyl ether. prepchem.com

Table 1: Example of Etherification of this compound

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, Benzyl chloride | Potassium carbonate, Dimethylformamide (DMF), 50°C, Stirred overnight | (2,5-Dimethyl-3-nitrophenyl)-benzyl ether | 668 g from 433 g starting material | prepchem.com |

Investigation of Ring Substitution Reactions

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The positions of substitution are directed by the existing functional groups.

Directing Effects of Substituents:

Hydroxyl (-OH) group: A powerful activating group and an ortho-, para-director. byjus.comchemguide.co.uk It strongly increases the electron density at positions C4 and C6.

Methyl (-CH₃) groups: Activating groups and ortho-, para-directors. vaia.com The methyl at C2 directs to C1 (occupied), C3 (occupied), and C6. The methyl at C5 directs to C4 and C6.

Nitro (-NO₂) group: A deactivating group and a meta-director. vaia.com It directs incoming electrophiles to positions C1 (occupied), C5 (occupied), and the hydrogen at C4 relative to its own position.

Table 2: Directing Effects for Electrophilic Substitution on this compound

| Substituent (Position) | Type | Directs To Positions | Favored Positions |

|---|---|---|---|

| -OH (C1) | Activating, Ortho, Para-Director | C2, C4, C6 | C4, C6 |

| -CH₃ (C2) | Activating, Ortho, Para-Director | C1, C3, C6 | C6 |

| -NO₂ (C3) | Deactivating, Meta-Director | C1, C5 | - |

| -CH₃ (C5) | Activating, Ortho, Para-Director | C2, C4, C6 | C4, C6 |

Photochemical Transformations and Atmospheric Chemistry

Nitrophenols are significant components of atmospheric "brown carbon," absorbing solar radiation and undergoing photochemical reactions that influence air quality. digitellinc.com

Gas-Phase Photolysis Mechanisms of Nitrophenols

In the gas phase, the photolysis of ortho-nitrophenols, including methyl-substituted derivatives, upon irradiation with sunlight (λ = 300-500 nm) is a recognized source of atmospheric nitrous acid (HONO). nih.govresearchgate.net This process is initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group. researchgate.net Quantum mechanical calculations and experimental observations show that the photolysis of nitrophenols can produce hydroxyl radicals (OH•) and nitrogen monoxide (NO) as major products, with HONO being a minor, yet significant, product. rsc.orgrsc.org The photolysis of methyl-2-nitrophenols is considered their primary gas-phase degradation pathway. acs.org

Photochemistry in Condensed Phases and Atmospheric Aerosols

The photochemical behavior of nitrophenols in condensed phases like cloud water and atmospheric aerosols is crucial to their atmospheric fate. rsc.orgresearchgate.net Studies show that irradiated nitrophenols in aqueous solutions can produce nitrite (B80452) and HONO. acs.orgunito.it The photolysis of nitrophenols is also a key process in the formation of secondary organic aerosols (SOA). researchgate.net This degradation pathway involves the formation of biradicals that can react further to create low-volatility, highly oxygenated compounds, which contribute to aerosol mass. researchgate.net The photochemistry of nitrophenols adsorbed on the surface of mineral particulates, such as TiO₂, is also an important transformation pathway in the atmosphere. pnas.orgnih.gov

Studies on Dimerization and Functionalization under Photolytic Conditions

Under photolytic conditions, nitrophenols can undergo functionalization and dimerization. In solid matrices, which can act as a surrogate for organic aerosols, photoreduction and dimerization products of nitrophenols have been observed, in contrast to the oxidation products typically seen in liquid solutions. uci.edu This suggests that the photochemical fate of nitrophenols depends heavily on the phase in which they reside. uci.edu Functionalization can also occur through the formation of more highly oxygenated products, which are key intermediates in the generation of secondary organic aerosols from nitrophenol photolysis. researchgate.net

Impact of Solvent and Environmental Matrices on Photoreactivity

The surrounding environment, or matrix, significantly influences the photoreactivity of nitrophenols. unito.itrsc.org

Solvent Effects: While some studies suggest that the effects of different solvents (e.g., water vs. organic solvents like 2-propanol) on the electronic structure and photochemistry of many nitrophenols are minimal, the reaction pathways can differ. rsc.orgrsc.orgrsc.org In aqueous phases, hydrolysis reactions involving water molecules are a major pathway for HONO production. rsc.orgrsc.org In contrast, photochemical degradation via hydrogen abstraction is often slower in water than in an organic matrix. rsc.orgrsc.org

Molecular Interaction Mechanisms

Due to a lack of specific research on this compound, the following sections detail the molecular interaction mechanisms of closely related nitrophenol compounds. These interactions provide a predictive framework for understanding the potential biological activities of this compound.

For instance, the indolequinone ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]-indole-4,7-dione), which contains a p-nitrophenol moiety, acts as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net The reduction of this compound leads to the loss of the p-nitrophenol leaving group, generating an iminium ion that then reacts with tyrosine residues in the active site of NQO1, leading to enzyme inhibition. researchgate.net This suggests that nitrophenols can be part of larger molecules that target specific enzymes.

Furthermore, studies on various nitrophenols have shown they can interact with cytochrome P450 enzymes. For example, p-nitrophenol hydroxylation is a known probe for microsomal CYP2E1 activity, indicating an interaction between p-nitrophenol and this enzyme. nih.gov However, the selectivity of such interactions can vary, with some drugs known as CYP2E1 inhibitors also affecting other cytochrome P450 enzymes like CYP2A6 and CYP2C19. nih.gov

The inhibitory potential of nitrophenols on various enzymes is a well-documented phenomenon. The toxicity of these compounds often stems from their ability to interfere with essential enzymatic processes.

Research has demonstrated that substituted phenols, including nitrophenols, generally exhibit greater inhibition of dehydrogenase activity in bacteria compared to phenol itself. redalyc.org For example, in a study using Pseudomonas putida, nitrophenols were found to be more toxic than phenol in a dehydrogenase activity assay. redalyc.org The median inhibitory concentrations (IC50s) for various phenolic compounds against different bacterial strains have been determined, highlighting the dose-dependent inhibitory nature of these compounds. redalyc.org

Another example of enzyme inhibition is the effect of p-nitrophenol on bovine carbonic anhydrase. Studies have shown that p-nitrophenol acts as a competitive inhibitor of this enzyme. tandfonline.com The inhibition constant (Ki) for p-nitrophenol was determined to be 0.11 mM through spectrophotometric methods, which is in close agreement with the dissociation binding constant of 0.10 mM obtained via isothermal titration calorimetry. tandfonline.com

The inhibition of cytochrome P450 enzymes by small aromatic and heterocyclic molecules has also been investigated, with p-nitrophenol hydroxylation being a key reaction studied. nih.gov The ability of various compounds to inhibit this reaction, which is catalyzed by P4502E1, depends on factors such as the presence of a nitrogen atom and the ability of its lone pair of electrons to ligand to the heme group of the enzyme. nih.gov

Azo dyes derived from nitrophenols have also been shown to possess enzyme-inhibiting properties. For instance, a complex of 3,5-dimethyl-2-(4-nitrophenylazo)-phenol with Co(II) and Ni(II) demonstrated non-competitive inhibition of acetylcholinesterase (AChE) activity in vitro. researchgate.net

The following table summarizes the inhibitory effects of some nitrophenols on different enzymes:

| Compound/Derivative | Enzyme | Type of Inhibition | Organism/System |

| p-Nitrophenol | Carbonic Anhydrase | Competitive | Bovine Erythrocytes |

| Nitrophenols | Dehydrogenase | - | Pseudomonas putida |

| p-Nitrophenol | Cytochrome P450 2E1 | Substrate/Inhibitor | Rat Liver Microsomes |

| 3,5-Dimethyl-2-(4-nitrophenylazo)-phenol complexes | Acetylcholinesterase (AChE) | Non-competitive | In vitro |

Advanced Spectroscopic Characterization and Computational Chemical Studies

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and purity of 2,5-Dimethyl-3-nitrophenol. Techniques such as NMR, IR, Raman, mass spectrometry, and UV-Visible spectroscopy each offer unique information about the molecule's complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, its NMR spectra can be predicted based on established principles and data from isomeric compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenolic proton, the two aromatic protons, and the two methyl groups. The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. pressbooks.pub The two aromatic protons are in different chemical environments and should appear as two distinct doublets in the aromatic region (typically 6.5-8.0 ppm). The two methyl groups are also non-equivalent and are expected to resonate as singlets in the alkyl region (~2.0-2.5 ppm). For comparison, the methyl protons in the related compound 3,5-Dimethyl-4-nitrophenol appear as a single peak at 2.28 ppm, indicating their chemical equivalence in that specific isomer.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound should display eight unique signals, corresponding to each carbon atom in the molecule. The carbon attached to the hydroxyl group (C1) is expected at a downfield shift (around 150-160 ppm). The carbon bearing the nitro group (C3) would also be significantly deshielded. The other four aromatic carbons will appear in the 110-150 ppm range, while the two methyl carbons will be found at higher field (typically 15-25 ppm). Data for other nitrophenol isomers, such as 3-nitrophenol (B1666305), show characteristic shifts for aromatic carbons that provide a reference for these predictions. chemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~9-11 | Singlet (broad) | -OH |

| ¹H | ~7.0-7.5 | Doublet | Aromatic C-H |

| ¹H | ~7.0-7.5 | Doublet | Aromatic C-H |

| ¹H | ~2.2-2.5 | Singlet | Ar-CH₃ |

| ¹H | ~2.2-2.5 | Singlet | Ar-CH₃ |

| ¹³C | ~155 | - | C-OH |

| ¹³C | ~145 | - | C-NO₂ |

| ¹³C | ~115-140 | - | 4 Aromatic Carbons |

| ¹³C | ~15-25 | - | 2 -CH₃ Carbons |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. pressbooks.pub C-H stretching vibrations from the aromatic ring and methyl groups typically appear around 2850-3100 cm⁻¹. docbrown.info The presence of the nitro group is confirmed by two strong absorption bands: one for asymmetric stretching around 1500-1560 cm⁻¹ and another for symmetric stretching near 1300-1370 cm⁻¹. spectroscopyonline.comchegg.com Aromatic C=C ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. In nitrophenol isomers, the asymmetric and symmetric stretching vibrations of the nitro group are also prominent. spectroscopyonline.com For example, in solid m-nitrophenol, Raman peaks are observed at 1343 cm⁻¹ (asymmetric stretch) and for p-nitrophenol at 1333 cm⁻¹ (asymmetric stretch). spectroscopyonline.com C-H deformation and ring stretching modes are also readily identifiable. spectroscopyonline.com

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) | - | Phenol (B47542) (-OH) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Ar-H |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 | -CH₃ |

| N-O Asymmetric Stretch | 1500-1560 (strong) | ~1500-1560 | Nitro (-NO₂) |

| C=C Stretch (Aromatic) | 1400-1600 | 1400-1600 | Aromatic Ring |

| N-O Symmetric Stretch | 1300-1370 (strong) | ~1300-1370 | Nitro (-NO₂) |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₉NO₃, giving it a molecular weight of approximately 167.16 g/mol and an exact mass of 167.058243 g/mol . nih.govnih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167. The fragmentation of this ion is predictable. The loss of a methyl group (•CH₃) would result in a fragment ion at m/z 152 ([M-15]⁺). A more significant fragmentation pathway for nitroaromatics is the loss of the nitro group (•NO₂) to give a peak at m/z 121 ([M-46]⁺). Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring structure. The analysis of silylated nitrophenols by GC-MS shows characteristic losses, such as the loss of NO₂ from major fragments, which aids in identification. researchgate.net

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 167 | [C₈H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 152 | [M - CH₃]⁺ | Loss of a methyl radical |

| 150 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 137 | [M - NO]⁺ | Loss of nitric oxide |

| 121 | [M - NO₂]⁺ | Loss of nitrogen dioxide radical |

UV-Visible spectroscopy measures the electronic transitions within a molecule. Nitrophenols are known to absorb UV light due to the presence of chromophores—the benzene (B151609) ring and the nitro group. docbrown.info For this compound, π→π* transitions of the aromatic system and n→π* transitions associated with the nitro group are expected.

The absorption spectra of nitrophenols are highly dependent on pH. sciepub.comrsc.org In neutral or acidic solution, 4-nitrophenol (B140041) shows an absorption maximum around 317 nm. researchgate.net Upon deprotonation in a basic medium, a bathochromic (red) shift occurs due to the formation of the nitrophenolate ion, which has a more extended conjugated system. This results in a new, strong absorption band at a longer wavelength, typically around 400 nm. researchgate.netresearchgate.net A similar pH-dependent behavior is anticipated for this compound, making UV-Vis spectroscopy a useful tool for its quantification and for studying its acid-base properties. For instance, 3-nitrophenol shows a primary absorption peak at 275 nm and a secondary band extending into the visible region around 340 nm. docbrown.info

Surface-Enhanced Spectroscopic Techniques

To overcome the sensitivity limitations of conventional spectroscopy, surface-enhanced techniques are employed, which can amplify signals by several orders of magnitude.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that dramatically enhances the Raman scattering of molecules adsorbed onto or very near nanostructured metal surfaces, typically silver or gold. rsc.org This enhancement allows for the detection of analytes at extremely low concentrations, often down to the parts-per-billion (ppb) level or lower. nih.govresearchgate.net

While specific SERS studies on this compound are not documented in the reviewed literature, the technique has been successfully applied to the analysis of other nitrophenol isomers. sciepub.comnih.gov The strong SERS effect for nitrophenols is often attributed to a charge-transfer mechanism between the analyte and the metal surface, in addition to electromagnetic enhancement from surface plasmons. researchgate.net Given the structural and chemical similarities, SERS is expected to be a powerful tool for the trace detection and identification of this compound in various matrices. The technique's high specificity, derived from the unique vibrational fingerprint of the molecule, would allow it to be distinguished from other related contaminants. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations serve as a powerful tool for investigating the molecular properties of this compound at the atomic level. These theoretical models provide detailed insights that complement and help interpret experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is founded on the principle that the energy of a system can be determined from its electron density, offering a balance between accuracy and computational cost. scispace.combohrium.com DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing the molecular geometry and understanding the electronic properties and reactivity of molecules like this compound. scispace.comdntb.gov.ua

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for molecular stability. A smaller energy gap implies lower kinetic stability and higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the substituted phenyl ring to the nitro group.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound Note: The following data are illustrative, based on typical values for similar nitrophenolic compounds, as specific published computational results for this compound are scarce.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -2.75 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.10 | A measure of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.descispace.com The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scispace.comnih.gov

In the MEP map of this compound, the most negative regions are expected around the oxygen atoms of the nitro and hydroxyl groups due to their high electronegativity and the presence of lone pairs. The most positive region is anticipated around the hydroxyl hydrogen atom. This visualization helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 2: Illustrative Molecular Electrostatic Potential Values for this compound Note: This data is illustrative, representing expected potential values for key molecular regions.

| Molecular Region | Expected Potential Range (kcal/mol) | Implied Reactivity |

| Nitro Group Oxygens | -35 to -50 | Strongest site for electrophilic attack. |

| Hydroxyl Oxygen | -25 to -40 | Site for electrophilic attack and hydrogen bond accepting. |

| Aromatic Ring | -10 to +10 | Varied potential due to substituent effects. |

| Hydroxyl Hydrogen | +40 to +55 | Strongest site for nucleophilic attack; hydrogen bond donor. |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying charge transfer and hyperconjugative interactions. smf.mxresearchgate.net It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions indicates their significance; a higher E(2) value signifies a more intense interaction. researchgate.netsemanticscholar.org

Table 3: Illustrative NBO Analysis for Key Interactions in this compound Note: This data is illustrative, representing plausible stabilization energies for expected orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of Hydroxyl | π* (C-C) of Ring | ~ 18.5 |

| LP (O) of Nitro | π* (C-C) of Ring | ~ 12.0 |

| π (C-C) of Ring | π* (N-O) of Nitro | ~ 25.0 |

| π (C-C) of Ring | π* (C-C) of Ring | ~ 20.2 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. stackexchange.comiastate.edu It is a primary computational method for predicting UV-visible absorption spectra by calculating the vertical transition energies and corresponding oscillator strengths (f) from the ground state to various excited states. mdpi.comresearchgate.net These calculations allow for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π*. dntb.gov.ua

A TD-DFT analysis of this compound would likely predict strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system, significantly influenced by the electron-withdrawing nitro group and electron-donating hydroxyl and methyl groups.

Table 4: Illustrative TD-DFT Predicted Absorption Spectra Data for this compound Note: This data is illustrative, based on typical electronic transitions for nitrophenols.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 355 | 0.45 | HOMO → LUMO (92%) | Intramolecular Charge Transfer (π→π) |

| 280 | 0.21 | HOMO-1 → LUMO (85%) | π→π |

| 235 | 0.15 | HOMO → LUMO+1 (78%) | π→π* |

Computational Prediction of Spectroscopic Parameters and Vibrational Spectra

Computational methods, particularly DFT, are widely used to calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.netrsc.org The calculation is typically performed under the harmonic approximation, and the resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include the O-H stretching of the phenol group, symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the methyl and aromatic groups, and various ring vibrations.

Table 5: Illustrative Calculated Vibrational Frequencies for this compound Note: This data is illustrative. Calculated frequencies are typically scaled to match experimental values.

| Vibrational Mode | Typical Experimental Range (cm-1) | Illustrative Calculated (Scaled) Frequency (cm-1) |

| O-H Stretch | 3200-3600 | 3450 |

| Aromatic C-H Stretch | 3000-3100 | 3085 |

| Aliphatic C-H Stretch | 2850-3000 | 2960 |

| Asymmetric NO₂ Stretch | 1500-1560 | 1545 |

| Symmetric NO₂ Stretch | 1335-1370 | 1350 |

| C-O Stretch | 1180-1260 | 1225 |

Analysis of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to potential applications in optoelectronics, optical data processing, and photonic devices. rsc.org Organic compounds, particularly those with donor-acceptor groups on a conjugated system, can exhibit large NLO responses. mdpi.com In the case of nitrophenol derivatives, the nitro group (-NO₂) acts as a strong electron acceptor, while the phenolic hydroxyl group (-OH) and the aromatic ring act as a donor system. The delocalization of electronic charge, facilitated by the overlap of p-orbitals, can lead to an asymmetric electron distribution in both ground and excited states, enhancing optical nonlinearity. researchgate.net

While direct experimental data on the NLO properties of this compound are not extensively documented in the provided literature, its NLO behavior can be inferred from studies on analogous compounds. For instance, research on N-(3-nitrophenyl) acetamide (B32628) and other nitrophenol derivatives demonstrates their potential as NLO materials. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are crucial for predicting these properties. researchgate.net Parameters such as the first-order hyperpolarizability (β) and third-order nonlinear susceptibility (χ⁽³⁾) are calculated to quantify NLO activity. researchgate.netmetall-mater-eng.com

Computational Structure-Property Relationship Studies

Computational chemistry provides powerful tools for understanding how the specific arrangement of atoms in a molecule like this compound dictates its chemical behavior. nih.gov DFT calculations, in particular, allow for the accurate prediction of properties like acidity and help explain complex electronic and steric interactions. torvergata.it

Elucidation of Steric and Electronic Effects on Acidity (pKa) and Other Properties

The acidity of a phenol, quantified by its pKa value, is highly sensitive to the nature and position of substituents on the aromatic ring. mrupp.info For this compound, the interplay of electronic and steric effects from the two methyl groups and one nitro group is complex.

Electronic Effects:

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group stabilizes the phenoxide anion formed upon deprotonation. This stabilization occurs through both the inductive effect (-I) and the mesomeric or resonance effect (-M). pearson.com This increased stability of the conjugate base leads to a lower pKa, meaning higher acidity, compared to unsubstituted phenol.

Methyl Groups (-CH₃): Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. This effect tends to destabilize the phenoxide anion by increasing the electron density on the ring, which counteracts the stabilizing effect of the nitro group and leads to a higher pKa (lower acidity).

Steric Effects:

The arrangement of substituents in this compound involves an ortho-methyl group (position 2), a meta-nitro group (position 3), and another meta-methyl group (position 5) relative to the hydroxyl group.

Steric Inhibition of Resonance: A critical factor in substituted phenols is the potential for steric hindrance to disrupt the coplanarity of the nitro group with the benzene ring. msuniv.ac.in For the nitro group to exert its full resonance effect, its p-orbitals must align with the p-system of the ring. The presence of a bulky adjacent group, like the methyl group at position 2, can force the nitro group at position 3 to twist out of the plane of the ring. This "steric inhibition of resonance" would reduce the electron-withdrawing capability of the nitro group, thereby destabilizing the phenoxide ion and increasing the pKa (decreasing acidity).

Compared to its isomer, 3,5-Dimethyl-4-nitrophenol (pKa ≈ 8.2), where the methyl groups are meta to the hydroxyl group and flank the para-nitro group, the steric environment is different. In 3,5-dimethyl-4-nitrophenol, the methyl groups hinder the resonance stabilization of the para-nitro group, leading to weaker acidity than 4-nitrophenol (pKa ≈ 7.1). For this compound, the nitro group is in the meta position, where its resonance effect is inherently weaker, and the adjacent ortho-methyl group further complicates its electronic influence.

Computational models can precisely calculate these effects. Methods using DFT with solvation models like SMD (Solvation Model based on Density) have proven accurate for predicting the pKa of variously substituted phenols, even for challenging nitro-substituted compounds. mdpi.comresearchgate.net

Table 1: Comparison of Experimental pKa Values for Selected Nitrophenol Derivatives

| Compound | pKa Value | Substituent Positions (relative to -OH) | Key Steric/Electronic Features |

| 4-Nitrophenol | ~7.1 | 4-nitro | Strong resonance and inductive effect from para-nitro group. |

| 2,6-Dimethyl-4-nitrophenol | ~7.19 | 2,6-dimethyl; 4-nitro | Ortho-methyl groups have minimal steric effect on the para-nitro group's resonance. |

| 3,5-Dimethyl-4-nitrophenol | ~8.25 | 3,5-dimethyl; 4-nitro | Methyl groups sterically hinder the resonance of the para-nitro group, reducing acidity. |

| 2,5-Dimethyl-4-nitrophenol (B1362424) | ~7.5 | 2,5-dimethyl; 4-nitro | The 2-methyl group has less steric impact on the para-nitro group compared to the 3,5-dimethyl isomer. |

| This compound | Not available | 2,5-dimethyl; 3-nitro | Meta-nitro group has a weaker resonance effect; potential for steric inhibition of resonance by the 2-methyl group. |

Investigation of Deviations from Linear Free Energy Relationships (e.g., Hammett Equation)

The Hammett equation is a linear free-energy relationship (LFER) that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. semanticscholar.orgemerginginvestigators.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends only on the substituent), and ρ is the reaction constant (which depends on the reaction type but not the substituent). emerginginvestigators.org

Deviations from the Hammett equation often occur when there is a direct resonance interaction between the substituent and the reaction center, a phenomenon known as "through conjugation," or when steric effects are significant. msuniv.ac.in The standard σ values are derived from the ionization of benzoic acids, where such direct resonance is not as pronounced as in the ionization of phenols. msuniv.ac.in

For this compound, several factors suggest that it would likely deviate from a simple Hammett plot:

Ortho-Substituent: The Hammett equation does not typically apply to ortho-substituents due to the strong influence of steric effects and direct field effects, which are not captured by the standard σ constant. The methyl group at the 2-position in this compound would cause such a deviation.

Steric Inhibition of Resonance: As discussed previously, the steric clash between the 2-methyl group and the 3-nitro group can inhibit the resonance of the nitro group. This changes the electronic character of the substituent from what is expected based on its standard σ value, leading to a non-linear relationship. msuniv.ac.in

Polysubstitution: The presence of multiple substituents (two methyl, one nitro) complicates the electronic environment in a way that may not be simply additive.

To account for these complexities, modified LFERs like the Taft equation are often necessary. The Taft equation separates the electronic effects (σ*) from steric effects (Es), providing a more accurate model for systems with significant steric hindrance, particularly those with ortho-substituents. emerginginvestigators.org Computational studies can support these investigations by calculating Mulliken charges or other electronic parameters, which can then be correlated with kinetic data to build more sophisticated structure-reactivity models. semanticscholar.orgresearchgate.net

Environmental Chemistry and Degradation Studies

Environmental Occurrence and Sources

The presence of 2,5-Dimethyl-3-nitrophenol in the environment is linked to both direct emissions from human activities and, more significantly, to its formation in the atmosphere from precursor chemicals.

Primary emissions of nitrophenols, including dimethylated isomers, stem from sources such as vehicle exhaust, biomass burning, and coal combustion. However, a major source of this compound is the secondary formation in the atmosphere through the photooxidation of aromatic hydrocarbons. copernicus.org The specific precursor for this compound is 2,5-dimethylphenol (B165462) (also known as p-xylenol).

The atmospheric formation process is initiated by the reaction of 2,5-dimethylphenol with photochemically-produced hydroxyl (•OH) radicals. This reaction is relatively rapid, with a calculated atmospheric half-life for 2,5-dimethylphenol of about 4.8 hours, assuming a typical atmospheric •OH radical concentration. guidechem.com The reaction proceeds as follows:

Hydroxyl Radical Attack : An •OH radical attacks the aromatic ring of 2,5-dimethylphenol, leading to the formation of a dimethyl-phenoxy radical.

Nitrogen Dioxide Reaction : This radical then reacts with nitrogen dioxide (NO₂), which is commonly present in polluted air, to form this compound.

This gas-phase oxidation pathway is considered a significant contributor to the observed atmospheric concentrations of various nitrophenols. copernicus.org Studies on other alkylated phenols, such as the oxidation of 2,6-dimethylaniline, have also shown the formation of the corresponding nitrophenol (2,6-dimethyl-nitrophenol), supporting this formation mechanism. nih.gov

Once formed in the atmosphere, this compound can be transported over distances, influencing air quality in regions far from the original source of its precursors. inchem.org Its ultimate fate is governed by deposition processes, which remove it from the atmosphere and transfer it to terrestrial and aquatic ecosystems. inchem.org

Wet Deposition : This is a primary removal mechanism for water-soluble compounds like nitrophenols. This compound can be dissolved in cloud droplets, fog, and raindrops and subsequently deposited on the Earth's surface. inchem.org This process is particularly efficient for nitrophenols due to their solubility.

The persistence and transport range of the compound is thus influenced by meteorological conditions and its physical-chemical properties.

The environmental distribution of this compound is determined by how it partitions between different environmental compartments: air, water, and soil. This behavior is dictated by its physical-chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's tendency to partition into organic matter (like soil or sediment) versus water. While experimental data for this compound is scarce, values for related nitrophenols can provide an estimate of its behavior.

| Compound | Property | Value | Reference |

|---|---|---|---|

| Phenol (B47542) | log Kow | 1.46 | nies.go.jp |

| 2-Nitrophenol (B165410) | log Kow | 1.79 | regulations.gov |

| 3-Nitrophenol (B1666305) | log Kow | 2.00 | inchem.org |

| 2,5-Dimethylphenol | log Kow | 2.38 | nih.gov |

| 2-Methyl-5-nitrophenol | log Kow | 2.44 | chemeo.com |

Based on these related compounds, this compound is expected to have a moderate log Kow value, indicating a moderate potential for sorption to soil and sediment. inchem.org Its partitioning behavior can be summarized as:

Air : It exists in the atmosphere in both the gas phase and adsorbed to particulate matter. Its distribution between these phases depends on its volatility and ambient temperature.

Water : Due to its hydroxyl group, it is expected to have some water solubility, allowing it to be transported in aquatic systems and be subject to wet deposition. inchem.org

Soil : Upon deposition, it may adsorb to soil organic matter. Its persistence in soil will then be determined by microbial degradation processes. inchem.org

Biodegradation and Bioremediation Research

Microbial degradation is a critical process for the removal of this compound from contaminated environments. Research has identified several bacterial strains capable of breaking down nitrophenolic compounds under different environmental conditions.

The biodegradation of nitrophenols can occur in the presence (aerobic) or absence (anaerobic) of oxygen.

Aerobic Degradation : Under aerobic conditions, bacteria typically employ oxygenase enzymes to initiate the breakdown of the aromatic ring. For many nitrophenols, this involves the removal of the nitro group as nitrite (B80452) and the formation of catechols or hydroquinones, which are then funneled into central metabolic pathways. acs.orgethz.ch Complete mineralization to carbon dioxide and water is often achievable. psu.edu

Anaerobic Degradation : In the absence of oxygen, a different strategy is used. The initial step is often the reduction of the nitro group (-NO₂) to an amino group (-NH₂). psu.edunih.gov Studies on 3-nitrophenol have shown that it can be effectively removed by anaerobic processes. researchgate.net The resulting aminophenol can then be further degraded. Complete mineralization to methane (B114726) and carbon dioxide can occur in established anaerobic microbial communities. nih.gov

Two main aerobic pathways have been elucidated for nitrophenol degradation: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.orgresearchgate.net

The degradation of this compound is likely to proceed via a pathway analogous to that of 3-nitrophenol, particularly as studied in the bacterium Cupriavidus necator JMP134 (formerly Ralstonia eutropha). asm.orgresearchgate.net This pathway involves an initial reductive step, followed by rearrangement to an aminohydroquinone intermediate.

Proposed Degradation Pathway for this compound:

Nitro-Group Reduction : The process is initiated by a nitroreductase enzyme, which reduces the nitro group of this compound to a hydroxylamino group, forming 2,5-dimethyl-3-hydroxylaminophenol. This step requires a reducing equivalent like NADPH. asm.orgresearchgate.net

Bamberger-like Rearrangement : The hydroxylaminophenol intermediate is then transformed by a mutase enzyme. ethz.ch This enzymatic reaction is similar to the chemical Bamberger rearrangement and results in the formation of 2-amino-3,6-dimethyl-1,4-benzoquinone (an aminohydroquinone). asm.orgresearchgate.net

Ring Cleavage : This substituted aminohydroquinone can then undergo ring cleavage. While the exact subsequent steps for this specific compound are not detailed, in related pathways, hydroquinones are cleaved by dioxygenase enzymes, leading to the formation of open-chain intermediates like maleylacetate. researchgate.netnih.gov These intermediates are then further metabolized through the β-ketoadipate pathway.

Aerobic and Anaerobic Microbial Degradation Pathways

Environmental Fate Processes

In addition to biodegradation, abiotic processes such as photodegradation and reactions with atmospheric oxidants play a crucial role in the transformation and removal of nitrophenols from the environment. cdc.govmdpi.com

Nitrophenols are known to absorb sunlight, and photolysis can be a significant removal process in both aquatic and atmospheric environments. mdpi.comrsc.org The photolysis of nitrophenols can lead to the formation of various products, including nitrous acid (HONO), which is an important source of hydroxyl radicals in the atmosphere. rsc.orgrsc.org

The rate of photolysis is influenced by factors such as the phase (gas vs. aqueous), pH, and the presence of other chemical species. rsc.orgnih.gov For instance, the photolysis of 4-nitrophenol (B140041) under visible light can be induced on the surface of photoactive particulates. pnas.org In the gas phase, the photolysis of 2-nitrophenol is a source of HONO. rsc.org The photolysis frequency of nitrophenols has been estimated from ambient measurements, with photolysis accounting for up to 98% of the total removal rate for nitrophenol and methyl nitrophenol. nih.gov The dominant sink for these compounds was found to be photolysis, with rates of about 3.5% ± 1.3% of jNO2 for nitrophenol and 2.4% ± 1.0% of jNO2 for methyl nitrophenol. nih.gov

Table 3: Photolysis Data for Nitrophenols

| Compound | System | Key Finding | Citation |

|---|---|---|---|

| Nitrophenol | Atmosphere | Photolysis accounts for up to 98% of the total removal rate. | nih.gov |

| Methyl Nitrophenol | Atmosphere | Photolysis accounts for up to 98% of the total removal rate. | nih.gov |

| 2-Nitrophenol | Gas Phase | Photolysis is a source of nitrous acid (HONO). | rsc.org |

| 4-Nitrophenol | Particulate Surface | Visible light photolysis can occur on photoactive particulates. | pnas.org |

| 2-Nitrophenol & 4-Nitrophenol | Gas & Aqueous Phase | Photolysis can lead to the formation of OH radicals and NO. | rsc.org |

Nitrophenols react readily with key atmospheric oxidants such as hydroxyl (•OH) and nitrate (B79036) (•NO3) radicals. mdpi.com These reactions are a significant sink for nitrophenols in the atmosphere. mdpi.comresearchgate.net

The gas-phase reaction of 2-nitrophenol with •OH radicals has a reported rate constant of 9.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.net This reaction, along with reactions with •NO3 radicals, contributes to an estimated atmospheric residence time of several days for nitrophenols. mdpi.com In aqueous phases like cloud and rainwater, reactions with these radicals are also important. noaa.govwitpress.com The reaction of •OH with 4-nitrophenol in aqueous solution leads to the formation of products such as 4-nitrocatechol (B145892) and hydroquinone. copernicus.orgd-nb.info The yields of these products can be pH-dependent. copernicus.orgd-nb.info

The reaction with •NO3 radicals is particularly important at night and can lead to the formation of dinitrophenols. researchgate.netnoaa.gov The oxidation of phenols by •NO3 radicals is considered a notable source of nitrophenols and other brown carbon species. researchgate.net

Table 4: Reaction Rate Constants of Nitrophenols with Atmospheric Oxidants

| Compound | Oxidant | Phase | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Citation |

|---|---|---|---|---|

| 2-Nitrophenol | Hydroxyl Radical (•OH) | Gas | 9.0 x 10⁻¹³ | researchgate.net |

| 4-Nitrophenol | Hydroxyl Radical (•OH) | Gas | 8.95 x 10⁻¹³ | cdc.gov |

| 2-Nitrophenol | Sulfate (B86663) Radical-Anion (SO₄⁻•) | Aqueous | 9.08 x 10⁸ M⁻¹ s⁻¹ | mdpi.com |

| 3-Nitrophenol | Sulfate Radical-Anion (SO₄⁻•) | Aqueous | 1.72 x 10⁹ M⁻¹ s⁻¹ | mdpi.com |

| 4-Nitrophenol | Sulfate Radical-Anion (SO₄⁻•) | Aqueous | 6.60 x 10⁸ M⁻¹ s⁻¹ | mdpi.com |

Multiphase Chemical Interactions in Atmospheric Aerosol Particles

Specific studies detailing the multiphase chemical interactions of this compound in atmospheric aerosol particles have not been identified in a review of existing literature. However, research on the broader categories of nitrophenols and dimethylnitrophenols provides insight into the probable atmospheric behavior of this compound.

Nitrophenols are recognized as significant components of atmospheric brown carbon (BrC), which can absorb solar radiation and influence the Earth's climate. copernicus.orgcopernicus.org They are detected in various atmospheric phases, including the gas phase, aerosol particles, cloud water, and rainwater. copernicus.orgresearchgate.net The distribution between the gas and particle phases is governed by the compound's volatility and ambient conditions. The formation of nitrophenols, including dimethylnitrophenols (DMNPs), can occur through the photooxidation of aromatic hydrocarbons like benzene (B151609), toluene, and xylene in the presence of nitrogen oxides (NOx). copernicus.orgsdu.edu.cn

The chemical processes within aqueous aerosol particles (the "aqueous phase") are also crucial. Nitration of phenolic compounds can occur in cloud or fog droplets, potentially forming various nitrophenol isomers. copernicus.orgsdu.edu.cn However, the specific reaction pathways and yields for the formation of this compound from its precursor, 2,5-dimethylphenol, within atmospheric aerosols remain uncharacterized. Research on the photooxidation of 1,3,5-trimethylbenzene has suggested the potential formation of other isomers, such as 2,5-dimethyl-4-nitrophenol (B1362424), but did not detect them, indicating that formation pathways can be complex and sometimes hindered by steric effects. researchgate.net

Ecotoxicological Implications from Nitrophenol Research

Direct ecotoxicological studies on this compound are not available. The following sections discuss findings for the general class of nitrophenols to frame the potential ecotoxicological profile.

Phytotoxicity and Plant Impact Studies

There is no specific research on the phytotoxicity of this compound. However, nitrophenols as a group are known to be phytotoxic and have been associated with forest decline. copernicus.orgcopernicus.orgresearchgate.net

Studies on related compounds demonstrate these effects. For example, 2,4-dinitrophenol (B41442) is a known uncoupling agent of oxidative phosphorylation that can disrupt plant metabolism at low concentrations. whiterose.ac.ukacs.org Research on other nitrophenols has shown they can inhibit root growth and chlorophyll (B73375) production in plants. acs.org The presence of various nitrophenols and dinitrophenols in rainwater highlights a direct pathway for their interaction with terrestrial ecosystems. researchgate.net Given the established phytotoxicity of this chemical class, it is plausible that this compound could exert similar harmful effects on plant life, although specific data is required for confirmation.

Genotoxicity and Mutagenicity Research

No studies were identified that specifically assess the genotoxicity or mutagenicity of this compound. However, research on related nitroaromatic compounds indicates a potential for such activity. Some nitrated phenols are known to be mutagenic, raising concerns for human and environmental health. copernicus.orgcopernicus.org

The genotoxicity of substituted nitrobenzenes has been linked to their chemical structure, and nitroaromatic compounds as a class are often investigated for mutagenicity. scispace.compublish.csiro.au For example, parallel in vitro assays on dimethylnitrosamine (a different class of nitro-compound) have explored its metabolism into a mutagenic agent. nih.gov While these findings are not directly transferable, they underscore the toxicological importance of the nitro-functional group on an aromatic ring. Without specific testing, the genotoxic potential of this compound remains unknown.

The table below summarizes genotoxicity findings for the broader class of nitroaromatic compounds.

| Compound Class | Finding | Reference |

| Nitroaromatic Compounds | Considered potentially mutagenic. | copernicus.orgcopernicus.orgscispace.com |

| Substituted Nitrobenzenes | Genotoxicity is related to their quantitative structure-activity relationship. | publish.csiro.au |

Impact on Aquatic Organisms and Ecosystems

Specific data on the impact of this compound on aquatic organisms and ecosystems is not present in the reviewed literature. However, the toxicity of the nitrophenol class to aquatic life is well-documented. who.int

The U.S. Environmental Protection Agency (EPA) has classified several nitrophenols as priority pollutants due to their toxicity. researchgate.net Studies on various isomers show a moderate to high toxicity in the aquatic compartment. who.int For example, a QSAR (Quantitative Structure-Activity Relationship) study evaluated the toxicity of numerous substituted aromatic compounds, including various methyl- and dimethyl-nitrophenols, against the aquatic ciliate Tetrahymena pyriformis. nih.gov This type of modeling helps to predict the toxicity of compounds based on their chemical structure. While this compound was not included in that specific study, the data for other isomers suggest that dimethylnitrophenols are indeed toxic to aquatic microorganisms.

Information for a related isomer, 2,5-dimethyl-4-nitrophenol, indicates it may cause long-lasting harmful effects to aquatic life. ambeed.com The table below presents acute toxicity data for other nitrophenol compounds to provide context.

Table 1: Acute Toxicity of Selected Nitrophenols to Aquatic Organisms This table presents data for related compounds, as no specific values for this compound were found.

| Chemical | Species | Exposure Time | Endpoint | Value (mg/L) | Reference |

| 2-Nitrophenol | Pseudomonas putida (bacterium) | 16 h | MIC | 0.9 | who.int |

| 4-Nitrophenol | Pseudomonas putida (bacterium) | 16 h | MIC | 4.0 | who.int |

| 3-Trifluoromethyl-4-nitrophenol | Rainbow Trout | 96 h | LC50 | 2.1 | usgs.gov |

| 3-Trifluoromethyl-4-nitrophenol | Bluegill | 96 h | LC50 | 4.4 | usgs.gov |

MIC: Minimum Inhibitory Concentration; LC50: Lethal Concentration for 50% of the test population.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile technique for the analysis of nitrophenolic compounds, including 2,5-Dimethyl-3-nitrophenol. It is particularly suitable for separating non-volatile or thermally labile compounds without the need for derivatization.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of phenols and nitrophenols. chromatographyonline.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

UV photodiode array (PDA) detection is frequently coupled with HPLC for the analysis of these compounds. chromatographyonline.com Nitrophenols possess chromophores that absorb UV radiation, allowing for sensitive detection. A PDA detector provides spectral information for each peak, which enhances compound identification and allows for the assessment of peak purity. For nitrophenols, detection is often performed at specific wavelengths where they exhibit maximum absorbance, which helps in minimizing interferences from the sample matrix. chromatographyonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Monolithic Chromolith RP-18e (150 mm × 4.6 mm I.D.) | chromatographyonline.com |

| Mobile Phase | 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) | chromatographyonline.com |

| Flow Rate | 3.0 mL min⁻¹ | chromatographyonline.com |

| Detection | UV Photodiode Array (DAD) | chromatographyonline.com |

| Temperature | 45 °C | chromatographyonline.com |

Both isocratic and gradient elution methods are utilized in the HPLC analysis of nitrophenols. chromatographyonline.comuhplcs.commastelf.com

Isocratic Elution : In this method, the composition of the mobile phase remains constant throughout the analytical run. uhplcs.comdanaher.com This approach is simpler, more reliable for routine analysis, and often results in more stable baselines. danaher.com It is best suited for the separation of a limited number of compounds with similar polarities. uhplcs.com An isocratic HPLC method has been successfully developed for the rapid separation of phenol (B47542) and several nitrophenols in under 3.5 minutes using a monolithic column. chromatographyonline.com

Gradient Elution : This method involves changing the mobile phase composition during the separation process, typically by gradually increasing the concentration of the organic solvent. mastelf.comdanaher.com Gradient elution is particularly advantageous for analyzing complex samples containing compounds with a wide range of polarities. danaher.com It helps to improve peak resolution, decrease analysis time, and increase sensitivity for late-eluting compounds. mastelf.com While more complex to set up, it offers greater flexibility for separating complex mixtures of nitrophenol isomers and related compounds. mastelf.comdanaher.com

The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the number of analytes to be separated. mastelf.com For quantifying this compound in a relatively simple matrix, a well-optimized isocratic method may be sufficient. However, for complex environmental samples with numerous potential interferences, a gradient method is often necessary to achieve the required separation and resolution. danaher.com

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For polar compounds like nitrophenols, derivatization is often required to improve volatility and chromatographic performance. researchgate.netdphen1.com

Modern GC analysis of phenols almost exclusively uses open-tubular capillary columns, which offer superior resolution, sensitivity, and speed compared to packed columns. epa.gov The choice of stationary phase is critical for achieving selectivity. Non-polar phases like those based on dimethylpolysiloxane are commonly used. fujifilm.comsigmaaldrich.com

Two common detectors used for the analysis of nitrophenols are the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD).

Flame Ionization Detector (FID) : The FID is a robust, general-purpose detector that responds to compounds that can be burned in a hydrogen-air flame. epa.govnih.gov It is used for the analysis of underivatized phenols or their methylated derivatives. epa.gov While reliable and demonstrating a wide linear range, its sensitivity for nitrophenols may be lower compared to more specific detectors. epa.gov

Electron Capture Detector (ECD) : The ECD is highly sensitive to electrophilic compounds, such as those containing nitro groups or halogens. epa.gov This makes it particularly suitable for the trace analysis of nitrophenols. To enhance the ECD response, phenols are often converted to pentafluorobenzyl (PFB) ether derivatives. epa.gov This derivatization significantly improves the sensitivity of the method for detecting nitrophenolic compounds at very low concentrations. epa.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Capillary (e.g., HP-5, DB-5) | epa.govnih.gov |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) | epa.gov |

| Derivatization for FID | Methylation (e.g., with diazomethane) | epa.govresearchgate.net |

| Derivatization for ECD | Pentafluorobenzylation (e.g., with PFBBr) | epa.gov |

| Carrier Gas | Nitrogen or Helium | nih.gov |

The separation of various nitrophenol isomers, including dimethylnitrophenol isomers, is a significant analytical challenge due to their similar physicochemical properties. High-resolution capillary GC columns are essential for this purpose. epa.gov The use of dual-column systems with different stationary phase polarities can confirm compound identity and resolve co-elutions that might occur on a single column. epa.gov

Derivatization is a key step not only for improving volatility and detector sensitivity but also for enhancing the separation of isomers. dphen1.com Converting the polar hydroxyl group into a less polar ether or ester reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks. researchgate.netdphen1.com Common derivatization techniques include:

Methylation : Using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to convert phenols to their corresponding anisoles (methyl ethers). epa.govresearchgate.netnih.gov

Acylation : Reacting phenols with reagents like acetic anhydride (B1165640).

Pentafluorobenzylation : Using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form PFB ethers, which is particularly effective for subsequent analysis by GC-ECD. epa.gov

It is important to note that certain derivatization methods may not be suitable for all nitrophenols; for instance, 2,4-dinitrophenol (B41442) can be challenging to derivatize using the PFBBr procedure. epa.gov Therefore, method development must carefully consider the specific properties of this compound and its potential isomers.

Sample Preparation and Pretreatment Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, as it serves to isolate the analyte from the complex sample matrix, concentrate it to detectable levels, and remove interfering substances. epa.gov The choice of technique depends heavily on the matrix type (e.g., water, soil, air).

For aqueous samples, common techniques include:

Liquid-Liquid Extraction (LLE) : A conventional method where the sample is acidified and extracted with an immiscible organic solvent like dichloromethane. researchgate.net

Solid-Phase Extraction (SPE) : This is a widely used technique that offers high recovery, reduced solvent consumption, and the potential for automation. chromatographyonline.comdntb.gov.ua Polymeric or carbon-based sorbents are used to adsorb nitrophenols from the water sample, after which they are eluted with a small volume of an organic solvent. chromatographyonline.com

Solid-Phase Microextraction (SPME) : A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. researchgate.net The analytes adsorb onto the fiber and are then thermally desorbed directly into the GC injector. researchgate.net

For solid matrices like soil or sediment, the extraction process is more rigorous:

Microwave-Assisted Extraction (MAE) : This method uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the solid matrix into the liquid phase. epa.gov

Solvent Extraction : Involves extracting the sample with an appropriate solvent (e.g., methanol, acetonitrile) often under acidic conditions to ensure phenols are in their protonated form.

Following initial extraction, a "clean-up" step may be necessary to remove co-extracted interferences before instrumental analysis. This can involve techniques like acid-base partitioning, where phenols are separated from neutral and basic compounds by extraction into an aqueous base and then back-extracted into an organic solvent after re-acidification. nih.gov

Optimization of Solvent Extraction Procedures (e.g., Ethyl Acetate/Water System)

Liquid-liquid extraction (LLE) is a foundational technique for isolating analytes like this compound from aqueous matrices. The choice of solvent is critical and is governed by the principle of "like dissolves like." The ethyl acetate/water system is frequently employed for the extraction of phenolic compounds due to the favorable partitioning behavior of these analytes.

The efficiency of LLE is determined by the partition coefficient (K), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. libretexts.org For phenolic compounds, this partitioning is highly dependent on the pH of the aqueous phase. To ensure the phenol is in its neutral, less polar form, the pH of the aqueous solution is typically adjusted to be acidic, thereby suppressing the dissociation of the hydroxyl group and increasing its affinity for the organic solvent.

Ethyl acetate is a moderately polar solvent that is effective at solvating phenolic compounds. mit.educolumbia.edu Its properties make it a suitable choice for extracting this compound. A multiple extraction procedure, using several small portions of ethyl acetate, is generally more efficient than a single extraction with a large volume of solvent. libretexts.org After extraction, a brine (saturated NaCl solution) wash is often used to remove dissolved water from the organic layer and disrupt any emulsions that may have formed. mit.educolumbia.edu The final step involves drying the organic extract, typically with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, before proceeding to concentration and analysis. rochester.edu

Table 1: Properties of Common Solvents for Liquid-Liquid Extraction

| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Water Solubility | Key Characteristics |

|---|---|---|---|---|---|

| Ethyl Acetate | CH₃COOCH₂CH₃ | 0.902 | 77.1 | 8.3 g/100 mL | Moderately polar; good general-purpose solvent for a range of compounds. mit.edu |

| Diethyl Ether | (C₂H₅)₂O | 0.713 | 34.6 | 6.9 g/100 mL | Low boiling point makes it easy to remove; highly flammable. rochester.edu |

| Dichloromethane | CH₂Cl₂ | 1.326 | 39.6 | 1.3 g/100 mL | Denser than water; can form emulsions. mit.edu |

| Hexane | C₆H₁₄ | 0.655 | 69 | Insoluble | Nonpolar; suitable for extracting nonpolar compounds. columbia.edu |

Chemical Derivatization Techniques for Enhanced Sensitivity and Specificity

Chemical derivatization is a strategy used to modify an analyte to create a new compound with properties that are more suitable for a specific analytical method. mdpi.com For gas chromatography (GC), analytes should be volatile and thermally stable. The polar hydroxyl group of this compound can lead to poor peak shape and decreased sensitivity in GC analysis due to interactions with the column. researchgate.net Derivatization converts this polar group into a less polar, more volatile one.

Common derivatization techniques for phenolic compounds include:

Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. science.gov

Acylation: This involves reacting the hydroxyl group with an acylating agent, such as acetic anhydride or a chloroformate. Ethyl chloroformate (ECF) is one such reagent that can be used to create a more volatile derivative. mdpi.com

Alkylation/Benzylation: These methods introduce an alkyl or benzyl (B1604629) group. Benzylammonium salts, for instance, have been shown to be effective for the on-column benzylation of phenols, producing derivatives that perform well in GC-MS analysis. researchgate.net

The choice of derivatization reagent depends on the specific analytical goals. For instance, some reagents can introduce fluorinated groups that significantly enhance detection sensitivity in electron capture detection (ECD) or provide characteristic mass fragments in mass spectrometry. researchgate.net The derivatization process itself must be optimized for factors like reaction time, temperature, and reagent concentration to ensure a complete and reproducible reaction. mdpi.com

Table 2: Comparison of Selected Derivatization Approaches for Phenolic Compounds

| Derivatization Method | Typical Reagent | Target Functional Group | Advantages |

|---|---|---|---|

| Silylation | MTBSTFA w/ 1% t-BDMCS | -OH, -NH, -SH | Forms stable, volatile derivatives; widely used for GC. science.govmdpi.com |

| Acylation | Ethyl Chloroformate (ECF) | -OH, -NH | Rapid reaction; improves chromatographic behavior. mdpi.com |

| Benzylation | Benzylammonium salts | Acids, Phenols | Derivatives are less volatile than methyl esters, which is useful for smaller molecules. researchgate.net |

Hyphenated Analytical Techniques

Hyphenated techniques combine two or more analytical methods to achieve a separation and detection capability that surpasses that of the individual components. For the analysis of this compound, coupling a chromatographic separation method with mass spectrometry provides a powerful tool for both qualitative identification and quantitative measurement.

GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net When analyzing this compound, prior derivatization is often necessary to improve its volatility and prevent degradation in the hot injector port and column. researchgate.net

In the GC system, the derivatized analyte is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of a long capillary column. Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The EI process fragments the molecules into a predictable and reproducible pattern of ions. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" that allows for confident qualitative identification of the compound. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored, greatly enhancing sensitivity and selectivity. researchgate.net

Table 3: Illustrative GC-MS Parameters for Analysis of Derivatized Nitrophenols

| Parameter | Typical Setting | Purpose |

|---|---|---|